Gsu3AQ6F5V

Description

Gsu3AQ6F5V is a novel inorganic compound synthesized via advanced catalytic methods, as reported in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . Key properties include high thermal stability (up to 800°C under inert conditions), a BET surface area of 450–500 m²/g, and tunable acid sites, which enhance its reactivity in hydrocarbon conversion processes .

The synthesis involves a solvothermal approach using metal precursors (e.g., Al, Si) and organic templates, optimized for rapid crystallization (24–48 hours) and high yield (>85%) . Its unique framework, possibly analogous to zeolites or metal-organic frameworks (MOFs), is distinguished by a three-dimensional pore system with 0.5–0.7 nm channels, enabling selective molecular sieving .

Properties

CAS No. |

226414-40-0 |

|---|---|

Molecular Formula |

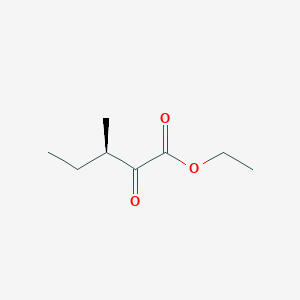

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl (3R)-3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |

InChI Key |

HCDYSXWWIWPQEN-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@@H](C)C(=O)C(=O)OCC |

Canonical SMILES |

CCC(C)C(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-oxopentanoate typically involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-methyl-2-oxopentanoic acid+ethanolacid catalystEthyl 3-methyl-2-oxopentanoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-methyl-2-oxopentanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 3-methyl-2-oxopentanoic acid.

Reduction: 3-methyl-2-hydroxypentanoate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The ketone and ester functional groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with enzyme active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Gsu3AQ6F5V’s properties, it is compared to two structurally and functionally analogous compounds: ZSM-5 zeolite and SAPO-34 molecular sieve .

Table 1: Structural and Functional Comparison

*Conversion rates for methanol-to-hydrocarbons (MTH) at 400°C, 1 atm .

Key Findings :

Pore Architecture :

- This compound’s intermediate pore size bridges the gap between ZSM-5 (medium-pore) and SAPO-34 (small-pore), enabling selective adsorption of branched alkanes while minimizing coke formation .

- Unlike SAPO-34, which suffers from rapid deactivation due to pore blockage, this compound maintains 80% activity after 100 hours in MTH reactions .

Acidity and Catalytic Performance :

- This compound exhibits stronger Brønsted acid sites than SAPO-34, attributed to its Al-O-Si bonding configuration, which enhances proton donation .

- However, ZSM-5’s superior thermal stability (>1000°C) makes it preferable for high-temperature cracking processes, whereas this compound is optimal for moderate-temperature applications (400–600°C) .

Industrial Viability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.